Calcium trifluoroacetate

Description

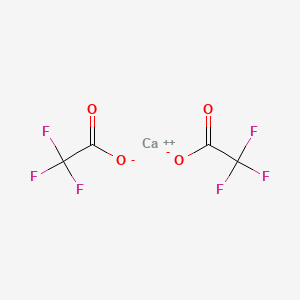

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

60884-90-4 |

|---|---|

Molecular Formula |

C4CaF6O4 |

Molecular Weight |

266.11 g/mol |

IUPAC Name |

calcium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/2C2HF3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |

InChI Key |

RCPKXZJUDJSTTM-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Calcium Trifluoroacetate from Calcium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of calcium trifluoroacetate (B77799) from calcium carbonate, a fundamental reaction for producing a versatile compound used in catalysis and materials science. This document provides a comprehensive overview of the primary synthesis methodologies, quantitative data, and detailed experimental protocols.

Introduction

Calcium trifluoroacetate, with the chemical formula Ca(CF₃COO)₂, is a salt derived from the strong organic acid, trifluoroacetic acid (TFA). The synthesis from calcium carbonate (CaCO₃) is a straightforward acid-base reaction that offers a reliable route to this compound. The nature of the final product, however, is highly dependent on the reaction conditions, particularly the concentration of the trifluoroacetic acid used. Two primary forms can be isolated: a monohydrate complex, Ca(CF₃COO)₂·H₂O, and a novel dimeric adduct, Ca₂(CF₃COO)₄·8CF₃COOH. This guide will cover the synthesis and characteristics of both compounds.

Core Synthesis Reaction

The fundamental chemical reaction involves the neutralization of calcium carbonate with trifluoroacetic acid. This reaction proceeds with the evolution of carbon dioxide gas, yielding this compound and water.

Overall Reaction: CaCO₃(s) + 2CF₃COOH(aq) → Ca(CF₃COO)₂(aq) + H₂O(l) + CO₂(g)

The specific product isolated depends on the subsequent workup and the initial concentration of the acid.

Reaction Pathway Diagram

Caption: Chemical reaction pathway for this compound synthesis.

Quantitative Data Summary

The structural and thermal properties of the synthesized this compound compounds are summarized below.

Table 1: Crystallographic Data

| Parameter | Ca(CF₃COO)₂·H₂O[1] | Ca₂(CF₃COO)₄·8CF₃COOH[2][3] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁ |

| a (Å) | 9.465(2) | 10.0193(5) |

| b (Å) | 9.360(3) | 15.2612(7) |

| c (Å) | 16.565(7) | 16.3342(8) |

| β (°) ** | - | 106.106(2) |

| V (ų) ** | - | 2399.6(2) |

| Z | - | 2 |

Table 2: Thermal Decomposition Data

| Compound | Decomposition Onset | Conditions | Final Product |

| Ca(CF₃COO)₂·H₂O[1] | 106 °C | In air | CaF₂ |

| Ca₂(CF₃COO)₄·8CF₃COOH[1][3] | 250 °C | 10⁻² mm Hg (vacuum) | CaF₂ |

Experimental Protocols & Workflows

Two distinct protocols are presented, based on the desired final product.

Synthesis of this compound Monohydrate (Ca(CF₃COO)₂·H₂O)

This protocol utilizes an aqueous solution of trifluoroacetic acid to yield the monohydrate form of the salt.[1]

Methodology:

-

Preparation of Acid Solution: Prepare a 100 mL solution of 50% (v/v) trifluoroacetic acid in deionized water.

-

Reaction: In a suitable reaction vessel, add 10 g of calcium carbonate (CaCO₃) to the prepared trifluoroacetic acid solution at room temperature. Effervescence due to CO₂ evolution will be observed.

-

Stirring: Stir the solution for an additional two hours after the calcium carbonate has been added to ensure the reaction goes to completion.

-

Isolation: Collect the resulting this compound precursor by removing the solvent (water and excess acid) via vacuum distillation.

Synthesis of this compound Dimeric Adduct (Ca₂(CF₃COO)₄·8CF₃COOH)

This protocol uses highly concentrated trifluoroacetic acid and results in a novel dimeric adduct. This crystalline product is noted to be unstable in air.[1][3]

Methodology:

-

Reaction: Slowly and cautiously add calcium carbonate (CaCO₃) to 99% trifluoroacetic acid in a reaction vessel. The reaction is exothermic and will generate a significant amount of CO₂ gas. Perform this step in a well-ventilated fume hood.

-

Crystallization: Allow the resulting solution to stand, which upon cooling or slow evaporation, will yield colorless prismatic crystals of the Ca₂(CF₃COO)₄·8CF₃COOH complex.

-

Isolation: The crystals should be isolated from the mother liquor via filtration. Due to their instability in air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Workflow Diagram

Caption: Comparative workflow for two synthesis protocols.

Characterization

The synthesized products can be characterized using various physicochemical methods.

-

X-Ray Diffraction (XRD): Single-crystal or powder XRD can be used to confirm the crystal structure and phase purity of the obtained product. The expected space groups are P2₁/n for the monohydrate and P2₁ for the dimeric adduct.[1][2]

-

Infrared (IR) Spectroscopy: For the Ca₂(CF₃COO)₄·8CF₃COOH complex, IR spectroscopy will show strong symmetric and asymmetric absorption bands for the COO and CF₃ groups between 1200–1800 cm⁻¹.[3] A broad peak from 3300–3500 cm⁻¹ is indicative of the intramolecular hydrogen bonds within the structure.[1][3]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to determine the thermal stability and decomposition profile of the compounds, confirming the decomposition temperatures and the final CaF₂ product.[1]

Safety Considerations

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It is extremely hazardous upon contact with skin and eyes and can cause severe tissue damage. All handling must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Reaction Hazard: The reaction between calcium carbonate and TFA produces a large volume of carbon dioxide gas. The addition of CaCO₃ to the acid should be done slowly and in an open or vented system to prevent pressure buildup. The reaction is also exothermic and may require cooling.

Conclusion

The synthesis of this compound from calcium carbonate is a versatile process that can be tailored to produce either a stable monohydrate or a novel, air-unstable dimeric adduct. The choice of protocol is dictated by the concentration of trifluoroacetic acid. The detailed protocols, quantitative data, and safety information provided in this guide serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and materials development.

References

An In-depth Technical Guide to the Preparation of Anhydrous Calcium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous calcium trifluoroacetate (B77799), Ca(CF₃COO)₂. The preparation is a two-stage process involving the initial synthesis of a hydrated precursor, calcium trifluoroacetate monohydrate, followed by a carefully controlled dehydration step to yield the anhydrous compound. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Overview of the Synthetic Pathway

The synthesis of anhydrous this compound proceeds through two principal stages:

-

Formation of this compound Monohydrate : Calcium carbonate is reacted with an aqueous solution of trifluoroacetic acid. This acid-base reaction yields the soluble this compound, which crystallizes from the solution as a monohydrate.

-

Dehydration of the Monohydrate : The isolated this compound monohydrate is subjected to low-temperature dehydration under vacuum. This critical step removes the water of crystallization without inducing thermal decomposition of the trifluoroacetate moiety.

The overall chemical transformation is as follows:

Step 1: Synthesis of Monohydrate CaCO₃(s) + 2 CF₃COOH(aq) + H₂O(l) → Ca(CF₃COO)₂·H₂O(s) + CO₂(g) + H₂O(l)

Step 2: Dehydration Ca(CF₃COO)₂·H₂O(s) ---(Vacuum, ΔT)---> Ca(CF₃COO)₂(s) + H₂O(g)

Experimental Protocols

The following protocols are based on established synthetic methodologies for metal carboxylates and specific findings related to this compound.[1][2][3]

Synthesis of this compound Monohydrate (Ca(CF₃COO)₂·H₂O)

Materials:

-

Calcium Carbonate (CaCO₃), high purity

-

Trifluoroacetic Acid (CF₃COOH), aqueous solution (e.g., 50% w/w)

-

Deionized Water

-

Standard laboratory glassware (beaker, magnetic stirrer, filtration apparatus)

-

pH indicator paper

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of solid calcium carbonate to a stirred aqueous solution of trifluoroacetic acid in a beaker. A 2:1 molar ratio of trifluoroacetic acid to calcium carbonate should be used.

-

Effervescence (release of CO₂) will be observed. Continue the addition of calcium carbonate portion-wise to control the reaction rate.

-

After the addition is complete, continue stirring the solution at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Check the pH of the solution to ensure it is neutral or slightly acidic. If the solution is too acidic, add small portions of calcium carbonate until effervescence ceases.

-

Filter the resulting solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Slowly evaporate the water from the filtrate at a moderately elevated temperature (e.g., 60-70 °C) using a rotary evaporator or a heating mantle.

-

White crystals of this compound monohydrate will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) at room temperature.

Preparation of Anhydrous this compound (Ca(CF₃COO)₂)

Materials:

-

This compound Monohydrate (Ca(CF₃COO)₂·H₂O)

-

Vacuum oven or Schlenk line apparatus

-

High-vacuum pump

-

Cold trap (e.g., liquid nitrogen or dry ice/acetone)

Procedure:

-

Place the finely ground this compound monohydrate in a suitable drying vessel (e.g., a round-bottom flask or a vacuum-rated dish).

-

Connect the vessel to a high-vacuum line equipped with a cold trap.

-

Gradually evacuate the system. The pressure should ideally be reduced to the range of 10⁻² to 10⁻³ mmHg.

-

Once a stable vacuum is achieved, gently heat the sample. The temperature should be maintained below the decomposition temperature of the monohydrate (decomposition starts at 106 °C in air, but is higher under vacuum).[1][4] A temperature range of 70-90 °C is recommended.

-

Maintain these conditions for several hours (e.g., 12-24 hours) to ensure complete removal of water. The progress of dehydration can be monitored by observing the condensation of water in the cold trap.

-

After the dehydration period, allow the sample to cool to room temperature under vacuum before carefully introducing an inert gas (e.g., nitrogen or argon) to bring the system back to atmospheric pressure.

-

The resulting white powder is anhydrous this compound. Store the product in a tightly sealed container in a desiccator to prevent rehydration.

Quantitative Data

The following table summarizes key quantitative data for the starting materials and products.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| Molecular Weight of CaCO₃ | 100.09 g/mol | |

| Molecular Weight of CF₃COOH | 114.02 g/mol | |

| Intermediate | ||

| Molecular Weight of Ca(CF₃COO)₂·H₂O | 284.12 g/mol | |

| Theoretical Yield | Dependent on starting material quantities | |

| Purity | >98% (typical) | Can be assessed by titration or elemental analysis. |

| Final Product | ||

| Molecular Weight of Ca(CF₃COO)₂ | 266.11 g/mol | [5] |

| Theoretical Yield | ~93.6% from the monohydrate by weight | |

| Purity | >99% (expected) | To be confirmed by thermal analysis and spectroscopy. |

| Decomposition Temperature (in air) | Starts at 106 °C for the monohydrate | [1] |

| Decomposition Temperature (under vacuum) | Begins at ~250 °C (for a solvate) | [4] |

Characterization Data

The following table outlines the expected characterization data for the synthesized products.

| Analysis Technique | Ca(CF₃COO)₂·H₂O | Anhydrous Ca(CF₃COO)₂ |

| Appearance | White crystalline solid | White powder |

| FTIR (cm⁻¹) | Broad O-H stretch (~3400-3600), C=O asymmetric stretch (~1680), C=O symmetric stretch (~1470), C-F stretches (~1100-1200) | Absence of broad O-H stretch, characteristic C=O and C-F stretches remain. |

| Thermogravimetric Analysis (TGA) | Weight loss corresponding to one water molecule (~6.3%) below 100 °C, followed by decomposition. | No significant weight loss until the onset of decomposition at a higher temperature. |

| Powder X-ray Diffraction (PXRD) | Monoclinic crystal system | Different diffraction pattern from the monohydrate. |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the preparation of anhydrous this compound.

Caption: Workflow for the preparation of anhydrous this compound.

Safety Considerations

-

Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

The reaction of calcium carbonate with acid produces carbon dioxide gas, which can cause pressure buildup if performed in a closed system. Ensure the reaction vessel is open to the atmosphere.

-

High-vacuum operations should be conducted with appropriate glassware and shielding. Ensure the cold trap is functioning correctly to protect the vacuum pump.

This guide provides a detailed framework for the successful synthesis of anhydrous this compound. Researchers should adapt the procedures based on the specific equipment and reagents available in their laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel сalcium trifluoroacetate structure | Vasilyeva | Fine Chemical Technologies [finechem-mirea.ru]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel сalcium trifluoroacetate structure | Vasilyeva | Fine Chemical Technologies [finechem-mirea.ru]

- 5. benchchem.com [benchchem.com]

Crystal Structure of Calcium Trifluoroacetate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of calcium trifluoroacetate (B77799) monohydrate (Ca(CF₃COO)₂·H₂O). The information is compiled for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solid-state properties of this compound. This document summarizes key crystallographic data, outlines experimental protocols for its characterization, and presents a visual workflow for crystal structure determination.

Crystallographic Data

Calcium trifluoroacetate monohydrate crystallizes in a monoclinic system. The determination of its crystal structure through single-crystal X-ray diffraction has established the following unit cell parameters. For comparison, data for a related dimeric adduct, Ca₂(CF₃COO)₄·8CF₃COOH, which can be formed under different synthesis conditions (using 99% trifluoroacetic acid), is also presented.

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Chemical Formula | Ca(CF₃COO)₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.465(2) |

| b (Å) | 9.360(3) |

| c (Å) | 16.565(7) |

| α (°) | 90 |

| β (°) | Not available in search results |

| γ (°) | 90 |

Note: Detailed atomic coordinates, bond lengths, and bond angles for Ca(CF₃COO)₂·H₂O are not available in the currently accessible literature. The primary reference is believed to be Troyanov, S. I., Melikhov, G. G., & Alekseeva, I. G. (1996). Russian Journal of Coordination Chemistry, 22, 563-566.

Table 2: Crystallographic Data for Dimeric this compound Adduct

| Parameter | Value |

| Chemical Formula | Ca₂(CF₃COO)₄·8CF₃COOH |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.0193(5) |

| b (Å) | 15.2612(7) |

| c (Å) | 16.3342(8) |

| α (°) | 90 |

| β (°) | 106.106(2) |

| γ (°) | 90 |

| Volume (ų) | 2399.6(2) |

| Z | 2 |

Experimental Protocols

Synthesis of Single Crystals

Single crystals of this compound monohydrate suitable for X-ray diffraction are typically synthesized via the reaction of calcium carbonate with an aqueous solution of trifluoroacetic acid[1].

Materials:

-

Calcium carbonate (CaCO₃)

-

Trifluoroacetic acid (CF₃COOH)

-

Deionized water

Procedure:

-

An aqueous solution of trifluoroacetic acid is prepared.

-

Calcium carbonate is gradually added to the trifluoroacetic acid solution with stirring. The reaction proceeds with the evolution of carbon dioxide gas.

-

The resulting solution is filtered to remove any unreacted solids.

-

The clear solution is allowed to slowly evaporate at room temperature.

-

Single crystals of Ca(CF₃COO)₂·H₂O form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound monohydrate involves the use of single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.

-

Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural determination of this compound monohydrate.

References

An In-depth Technical Guide to the X-ray Diffraction Analysis of Calcium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of calcium trifluoroacetate (B77799), a compound of interest in various chemical and pharmaceutical applications. This document details the crystallographic properties of its known solid-state forms, outlines the experimental protocols for their synthesis and analysis, and presents the data in a clear, comparative format.

Core Crystallographic Data

Calcium trifluoroacetate has been crystallized and characterized in at least two distinct forms: a monohydrate, Ca(CF₃COO)₂·H₂O, and a solvated complex with trifluoroacetic acid, Ca₂(CF₃COO)₄·8CF₃COOH.[1][2][3][4][5] The crystallographic data determined through single-crystal X-ray diffraction for these two phases are summarized below.

| Parameter | Ca(CF₃COO)₂·H₂O | Ca₂(CF₃COO)₄·8CF₃COOH |

| Crystal System | Monoclinic[2][5] | Monoclinic[1][2][3] |

| Space Group | P2₁/n[2] | P2₁[1][2][3] |

| Unit Cell Parameters | a = 9.465(2) Åb = 9.360(3) Åc = 16.565(7) Å | a = 10.0193(5) Åb = 15.2612(7) Åc = 16.3342(8) Åβ = 106.106(2)°[1][2][3] |

| Unit Cell Volume (V) | Not explicitly stated in search results | 2399.6(2) ų[2][3] |

| Formula Units (Z) | Not explicitly stated in search results | 2[2][3] |

| Structural Features | Monohydrate form. | A dimeric structure where two calcium ions are bridged by four bidentate trifluoroacetate anions.[1][2][3] Each calcium ion's coordination sphere is completed by trifluoroacetic acid molecules, forming intramolecular hydrogen bonds.[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the two crystalline forms of this compound and a general procedure for their analysis by single-crystal X-ray diffraction.

Synthesis of this compound Monohydrate (Ca(CF₃COO)₂·H₂O)

The monohydrate form is typically synthesized by reacting calcium carbonate with an aqueous solution of trifluoroacetic acid.[2][5]

-

Reaction Setup: A stoichiometric amount of calcium carbonate (CaCO₃) is slowly added to a stirred aqueous solution of trifluoroacetic acid (CF₃COOH) at room temperature. The reaction is exothermic and produces carbon dioxide gas.

-

Crystallization: The resulting solution is filtered to remove any unreacted solids. The clear filtrate is then allowed to evaporate slowly under ambient conditions.

-

Crystal Isolation: Colorless, prismatic crystals of Ca(CF₃COO)₂·H₂O are formed upon solvent evaporation. The crystals are isolated by filtration, washed with a small amount of cold deionized water, and dried in air.

Synthesis of the Solvated Complex (Ca₂(CF₃COO)₄·8CF₃COOH)

This novel structural type of this compound is obtained through the reaction of calcium carbonate with highly concentrated trifluoroacetic acid.[2][3][4]

-

Reaction Setup: Calcium carbonate is carefully and portion-wise added to 99% trifluoroacetic acid in a reaction vessel. The reaction should be performed in a well-ventilated fume hood due to the corrosive nature of the acid and the evolution of CO₂.

-

Crystallization: The resulting solution is filtered and left for slow evaporation in a desiccator over a suitable drying agent. This method yields colorless prismatic crystals that are reported to be unstable in air.[2][3]

-

Crystal Isolation: The crystals of Ca₂(CF₃COO)₄·8CF₃COOH are quickly isolated from the mother liquor and may be briefly washed with a highly volatile, non-polar solvent before immediate analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following is a generalized protocol for the structural determination of this compound crystals.

-

Crystal Mounting: A suitable single crystal of either this compound form is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential crystal degradation. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors such as absorption and polarization.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Visualized Experimental Workflow

The logical flow from synthesis to final data analysis for the characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and X-ray diffraction analysis of this compound.

References

- 1. Buy this compound | 60884-90-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. A novel сalcium trifluoroacetate structure | Vasilyeva | Fine Chemical Technologies [finechem-mirea.ru]

- 4. A novel сalcium trifluoroacetate structure | Vasilyeva | Fine Chemical Technologies [finechem-mirea.ru]

- 5. This compound|CAS 60884-90-4|RUO [benchchem.com]

Thermal Decomposition of Calcium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition properties of calcium trifluoroacetate (B77799), a compound of interest in various chemical and pharmaceutical applications. This document details the decomposition pathways of its common forms, presents available quantitative data, outlines experimental methodologies for its analysis, and provides visual representations of the decomposition processes.

Introduction

Calcium trifluoroacetate, with the chemical formula Ca(CF₃COO)₂, is a salt of calcium and trifluoroacetic acid. It is known to exist in different forms, most notably as a monohydrate (Ca(CF₃COO)₂·H₂O) and as a more complex structure incorporating trifluoroacetic acid (Ca₂(CF₃COO)₄·8CF₃COOH). The thermal stability and decomposition characteristics of these forms are critical for their application in synthesis, catalysis, and as precursors for the formation of calcium fluoride (B91410) (CaF₂) nanomaterials. Understanding the thermal behavior of this compound is essential for process optimization and ensuring the desired material properties in its various applications.

Decomposition of this compound Forms

The thermal decomposition of this compound varies depending on its specific form and the experimental conditions, such as the surrounding atmosphere and pressure.

This compound Monohydrate (Ca(CF₃COO)₂·H₂O)

When heated in the presence of air, this compound monohydrate exhibits a relatively low thermal stability. The decomposition process begins at approximately 106°C.[1][2] The final solid product of this decomposition is calcium fluoride (CaF₂).[1][2]

This compound - Trifluoroacetic Acid Complex (Ca₂(CF₃COO)₄·8CF₃COOH)

A more complex, dimeric structure of this compound has also been described. This form begins to decompose at a higher temperature of 250°C when subjected to a vacuum (10⁻² mm Hg).[3] Similar to the monohydrate, the final solid residue of this decomposition is calcium fluoride (CaF₂).[3]

Quantitative Decomposition Data

Detailed quantitative data on the stepwise thermal decomposition of this compound is limited in publicly available literature. However, based on the known initial and final products, a proposed decomposition pathway can be outlined. The following tables summarize the known decomposition temperatures and products.

Table 1: Thermal Decomposition Properties of this compound Monohydrate

| Decomposition Step | Temperature Range (°C) | Atmosphere | Mass Loss (%) | Solid Product | Evolved Gaseous Products (Proposed) |

| Dehydration | >106 | Air | ~6.3 (theoretical) | Ca(CF₃COO)₂ | H₂O |

| Decomposition | >106 | Air | Not specified | CaF₂ | (CF₃CO)₂O, CO, CO₂ |

Table 2: Thermal Decomposition Properties of this compound - Trifluoroacetic Acid Complex

| Decomposition Step | Temperature (°C) | Atmosphere | Mass Loss (%) | Solid Product | Evolved Gaseous Products (Proposed) |

| Decomposition | Starts at 250 | Vacuum (10⁻² mm Hg) | Not specified | CaF₂ | CF₃COOH, (CF₃CO)₂O, CO, CO₂ |

Experimental Protocols

The characterization of the thermal decomposition of this compound is typically performed using thermogravimetric analysis (TGA), often coupled with differential thermal analysis (DTA) and mass spectrometry (MS) for evolved gas analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of the sample during thermal decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600°C).

-

A continuous flow of a purge gas (e.g., nitrogen for inert atmosphere or air for oxidative decomposition) is maintained throughout the experiment.

-

The mass of the sample is recorded continuously as a function of temperature and time.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

As the sample is heated in the TGA, the evolved gases are continuously introduced into the ion source of the mass spectrometer.

-

Mass spectra are recorded at regular intervals, providing information on the mass-to-charge ratio of the gaseous species.

-

The intensity of specific ion currents can be plotted against temperature to create an evolved gas profile, which can be correlated with the mass loss steps observed in the TGA data.

Visualizing the Decomposition Process

The following diagrams illustrate the experimental workflow and the proposed logical relationships in the thermal decomposition of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathways for this compound.

Conclusion

The thermal decomposition of this compound leads to the formation of calcium fluoride, a valuable material in various fields. The decomposition behavior is dependent on the specific form of the this compound and the experimental conditions. While the onset temperatures and final solid product are established, further research is required to fully elucidate the stepwise decomposition pathways and definitively identify all evolved gaseous products. The experimental protocols and diagrams provided in this guide serve as a foundation for researchers and professionals working with this compound.

References

Solubility of Calcium Trifluoroacetate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium trifluoroacetate (B77799) in organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding solubility, qualitative solubility assessments based on chemical principles, and detailed experimental protocols for determining solubility in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, formulation, and other applications.

Introduction to Calcium Trifluoroacetate

This compound, with the chemical formula Ca(CF₃COO)₂, is the calcium salt of trifluoroacetic acid. It is a white, crystalline solid. The trifluoroacetate anion imparts unique properties to the salt, influencing its solubility in various media. Understanding its behavior in organic solvents is crucial for its application in organic synthesis, materials science, and pharmaceutical development.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2] Several factors influence this process:

-

Solute Properties: this compound is an ionic salt, making it inherently polar. The lattice energy of the crystal must be overcome by the energy of solvation for dissolution to occur.

-

Solvent Properties: The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are critical. Polar solvents can better solvate the calcium (Ca²⁺) and trifluoroacetate (CF₃COO⁻) ions.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps to break the lattice structure of the solid.[3]

-

Presence of Other Solutes: The common-ion effect can decrease the solubility of an ionic compound if a salt with a common ion is already present in the solution.[2]

Solubility Data

| Solvent | Chemical Formula | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Methanol (B129727) | CH₃OH | Polar Protic | Likely Soluble to Moderately Soluble | The high polarity and hydrogen bonding capability of methanol should facilitate the solvation of Ca²⁺ and trifluoroacetate ions. |

| Ethanol (B145695) | C₂H₅OH | Polar Protic | Likely Soluble to Moderately Soluble | Similar to methanol, ethanol is a polar protic solvent, though its slightly lower polarity may result in somewhat lower solubility compared to methanol.[4] |

| Acetone | C₃H₆O | Polar Aprotic | Likely Sparingly Soluble | Acetone is a polar aprotic solvent. While it can solvate the cation, its lack of hydrogen bond donating ability may limit the dissolution of the trifluoroacetate anion. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Likely Sparingly Soluble | Acetonitrile is a polar aprotic solvent commonly used in chromatography. Similar trifluoroacetate salts show some solubility in ACN.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Sparingly to Insoluble | THF has a lower polarity compared to the other listed polar solvents, which would likely result in poor solvation of the ionic this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Likely Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the ions of this compound. |

| Hexane | C₆H₁₄ | Non-polar | Likely Insoluble | Hexane is a non-polar hydrocarbon and is a poor solvent for ionic compounds.[1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method

This is a classical and straightforward method for determining solubility.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a vial.

-

Add an excess of this compound to the solvent to ensure a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.[5]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding the solid at the bottom.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.

-

Solubility is typically expressed in g/L or mg/mL.

-

Spectroscopic Method (UV-Vis or other)

This method is suitable if the trifluoroacetate ion or a complex of the calcium ion has a chromophore that absorbs light in a quantifiable manner.

Materials:

-

All materials from the Gravimetric Method.

-

Spectrophotometer (e.g., UV-Vis).

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at a predetermined wavelength (λ_max).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the Gravimetric Method to prepare a saturated solution.

-

-

Sample Analysis:

-

Take a known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Visualizations

Logical Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Factors Influencing Solubility

References

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Trifluoroacetate (Ca(CF3COO)2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Calcium Trifluoroacetate (B77799), Ca(CF3COO)2. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and logical scientific workflows.

Chemical Identity and Structure

Calcium trifluoroacetate, with the chemical formula C4CaF6O4, is the calcium salt of trifluoroacetic acid.[1][2][3] It is a white crystalline solid that can exist in anhydrous and hydrated forms.[2] The most commonly cited hydrated form is the monohydrate, Ca(CF3COO)2·H2O.[4][5] Additionally, a more complex dimeric structure, Ca2(CF3COO)4·8CF3COOH, has been identified, which forms from the reaction of calcium carbonate and concentrated trifluoroacetic acid.[2][4][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | calcium;2,2,2-trifluoroacetate[1][2][7] |

| CAS Number | 60884-90-4[2][3][8] |

| Molecular Formula | C4CaF6O4[1][2][3] |

| Canonical SMILES | C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ca+2][1][2][3] |

| InChI | InChI=1S/2C2HF3O2.Ca/c23-2(4,5)1(6)7;/h2(H,6,7);/q;;+2/p-2[1][2][7] |

| InChI Key | RCPKXZJUDJSTTM-UHFFFAOYSA-L[1][2][7] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific fields.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 266.11 g/mol [1][2][3] |

| Exact Mass | 265.9326683 g/mol [1][2][3] |

| Appearance | White crystalline solid[2] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 10[3] |

| Rotatable Bond Count | 0[3] |

| Complexity | 77.9[1][3] |

| Heavy Atom Count | 15[3] |

Table 3: Crystallographic Data

| Compound | Crystal System | Space Group | Unit Cell Parameters |

| Ca(CF3COO)2·H2O | Monoclinic | P21/n | a = 9.465(2) Å, b = 9.360(3) Å, c = 16.565(7) Å[4] |

| Ca2(CF3COO)4·8CF3COOH | Monoclinic | P21 | a = 10.0193(5) Å, b = 15.2612(7) Å, c = 16.3342(8) Å, β = 106.106(2)°[2][4][6] |

Synthesis and Reactivity

This compound can be synthesized through straightforward acid-base reactions. Its reactivity is characterized by its thermal decomposition and its utility as a catalyst.

A common method for the preparation of this compound involves the reaction of calcium carbonate (CaCO3) with trifluoroacetic acid (CF3COOH).[2][4] The reaction proceeds with the evolution of carbon dioxide. An alternative synthesis route utilizes the reaction of calcium hydride (CaH2) with trifluoroacetic acid.[9]

References

- 1. This compound | C4CaF6O4 | CID 9965175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 60884-90-4 [smolecule.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel сalcium trifluoroacetate structure | Vasilyeva | Fine Chemical Technologies [finechem-mirea.ru]

- 7. This compound|CAS 60884-90-4|RUO [benchchem.com]

- 8. This compound, 60884-90-4 [thegoodscentscompany.com]

- 9. This compound as an efficient catalyst for ring-opening of epoxides by amines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Calcium Trifluoroacetate: A Comprehensive Technical Guide

CAS Number: 60884-90-4

This technical guide provides an in-depth overview of calcium trifluoroacetate (B77799), a versatile chemical compound with significant applications in organic synthesis and emerging potential in drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology, offering detailed information on its properties, synthesis, and applications, supplemented with experimental protocols and mechanistic insights.

Chemical and Physical Properties

Calcium trifluoroacetate, with the chemical formula C₄CaF₆O₄, is the calcium salt of trifluoroacetic acid.[1] It is a white crystalline solid that exists in both anhydrous and hydrated forms, with the monohydrate being a common variant.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₄CaF₆O₄ | [1] |

| Molecular Weight | 266.11 g/mol | [1] |

| IUPAC Name | calcium bis(2,2,2-trifluoroacetate) | [1] |

| CAS Number | 60884-90-4 | [1] |

| Canonical SMILES | C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ca+2] | [4] |

| InChI Key | RCPKXZJUDJSTTM-UHFFFAOYSA-L | [4] |

| Appearance | White crystalline solid | [4] |

| Crystal System (Monohydrate) | Monoclinic | [2] |

| Space Group (Monohydrate) | P2₁/n | [2] |

| Unit Cell Parameters (Monohydrate) | a = 9.465(2) Å, b = 9.360(3) Å, c = 16.565(7) Å, β = 106.106(2)° | [2] |

| Decomposition Temperature | Starts at 106°C (in air, monohydrate) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction. The most common laboratory-scale preparations involve the reaction of a calcium source with trifluoroacetic acid.

Experimental Protocol: Synthesis of this compound Monohydrate from Calcium Carbonate

This protocol details the synthesis of this compound monohydrate from the reaction of calcium carbonate with an aqueous solution of trifluoroacetic acid.[2][3]

Materials:

-

Calcium Carbonate (CaCO₃)

-

Trifluoroacetic Acid (CF₃COOH), aqueous solution

-

Deionized Water

-

Ethanol (B145695) (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend calcium carbonate in deionized water.

-

Slowly add an aqueous solution of trifluoroacetic acid dropwise to the stirring suspension using a dropping funnel. The addition should be controlled to manage the effervescence of carbon dioxide.

-

Continue stirring the reaction mixture at room temperature until the evolution of gas ceases, indicating the complete reaction of calcium carbonate.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Collect the precipitated white crystals of this compound monohydrate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Dry the product under vacuum to obtain the final product.

Applications in Organic Synthesis: Catalytic Ring-Opening of Epoxides

This compound has proven to be an efficient and highly regioselective catalyst for the aminolysis of epoxides, leading to the synthesis of valuable β-amino alcohols.[5] This reaction proceeds under mild, solvent-free conditions, offering a green and efficient synthetic route.

Experimental Protocol: this compound-Catalyzed Aminolysis of Epoxides

This protocol describes a general procedure for the ring-opening of epoxides with amines using this compound as a catalyst.[5]

Materials:

-

Epoxide

-

Amine

-

This compound (Ca(CF₃COO)₂)

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a reaction vial, add the epoxide (1.0 mmol), the amine (1.0 mmol), and a catalytic amount of this compound (e.g., 5 mol%).

-

Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating may be required.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the product can often be purified directly by column chromatography on silica (B1680970) gel without an aqueous work-up.

Biological Activity and Applications in Drug Development

Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the context of cancer and angiogenesis-related diseases.

Anti-Angiogenic Effects

This compound exhibits anti-angiogenic properties by inhibiting the proliferation of endothelial cells. This effect is believed to be mediated through the modulation of calcium signaling pathways that are crucial for angiogenesis. Specifically, it has been suggested that this compound can block the influx of calcium into endothelial cells, thereby interfering with the signaling cascade initiated by vascular endothelial growth factor (VEGF).

Cytotoxic Activity

In addition to its anti-angiogenic effects, this compound has demonstrated cytotoxic activity against various cancer cell lines. While the precise mechanism is still under investigation, it is thought to involve the disruption of intracellular calcium homeostasis, which can trigger apoptotic pathways in cancer cells.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | [6] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [6] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [6] |

Note: The provided IC₅₀ values are for compounds structurally related to and demonstrating similar mechanisms as potential calcium-modulating agents, suggesting a likely range for this compound's activity. Further specific studies on this compound are warranted.

Proposed Signaling Pathway of Anti-Angiogenic Action

The anti-angiogenic effect of this compound is hypothesized to involve the inhibition of VEGF-induced calcium signaling in endothelial cells. The binding of VEGF to its receptor (VEGFR) on the endothelial cell surface normally triggers a cascade that includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical signal for endothelial cell proliferation and migration. This compound is thought to interfere with this process by blocking calcium channels, thus attenuating the downstream signaling required for angiogenesis.

Conclusion

This compound is a compound with established utility in organic synthesis and promising, though still emerging, applications in the biomedical field. Its role as an efficient catalyst for the synthesis of β-amino alcohols is well-documented. Furthermore, its anti-angiogenic and cytotoxic properties suggest that it may be a valuable lead compound for the development of novel anticancer therapies. Further research is needed to fully elucidate its mechanism of action in biological systems and to explore its full therapeutic potential.

References

- 1. This compound | C4CaF6O4 | CID 9965175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [tib.eu]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 60884-90-4 [smolecule.com]

- 5. This compound as an efficient catalyst for ring-opening of epoxides by amines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction to Hygroscopicity in Pharmaceutical Development

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Trifluoroacetate (B77799)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the hygroscopic nature of calcium trifluoroacetate (Ca(CF₃COO)₂), a compound of interest in pharmaceutical development and materials science. While specific quantitative hygroscopicity data for this compound is not extensively available in public literature, this document outlines the fundamental principles of hygroscopicity, details the standard experimental protocols for its determination, and presents a framework for interpreting potential results. The guide is intended to equip researchers with the necessary knowledge to assess and manage the moisture-related stability of this and similar compounds.

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] In the context of active pharmaceutical ingredients (APIs) and excipients, this property is of critical importance as water uptake can significantly impact the material's physical and chemical stability.[1][2] Consequences of uncontrolled moisture absorption can include deliquescence, caking, altered flow properties, and degradation of the API, all of which can compromise the safety, efficacy, and shelf-life of the final drug product.[3] Therefore, a thorough evaluation of a compound's hygroscopic nature is a fundamental aspect of pre-formulation studies.[1][4]

Physicochemical Properties of this compound

This compound, with the chemical formula Ca(CF₃COO)₂, is the calcium salt of trifluoroacetic acid. Its properties are influenced by the presence of the trifluoromethyl group, which can affect its crystal packing and interaction with water molecules.

Table 1: General Properties of this compound

| Property | Data |

| Molecular Formula | C₄F₆CaO₄ |

| Molecular Weight | 266.11 g/mol [5] |

| CAS Number | 60884-90-4[5][6] |

| Known Hydrates | This compound is known to form hydrates. A monohydrate, Ca(CF₃COO)₂·H₂O, has been prepared by reacting calcium carbonate with an aqueous solution of trifluoroacetic acid.[7][8] A more complex solvate, Ca₂(CF₃COO)₄·8CF₃COOH, has also been identified.[9] The existence of stable hydrates is a strong indicator of the material's hygroscopic potential. |

| Thermal Stability | The monohydrate of this compound has been reported to have low thermal stability, with decomposition in air beginning at 106°C.[7][8] The final decomposition product is calcium fluoride (B91410) (CaF₂).[7][8] |

Quantitative Assessment of Hygroscopicity

Table 2: Hygroscopicity Classification (Based on Ph. Eur. 5.11)

| Classification | Water Uptake (w/w) after 24h at 25°C and 80% RH | Hypothetical Classification for this compound |

| Non-hygroscopic | < 0.2% | To be determined by experimentation. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | To be determined by experimentation. |

| Hygroscopic | ≥ 2% and < 15% | To be determined by experimentation. |

| Very hygroscopic | ≥ 15% | To be determined by experimentation. |

| Deliquescent | Sufficient water is absorbed to form a liquid | To be determined by experimentation. |

Note: The classification for this compound in the table above is pending experimental determination.

Experimental Protocols for Hygroscopicity Assessment

A definitive characterization of the hygroscopic nature of this compound requires rigorous experimental evaluation. The following are standard methodologies employed in the pharmaceutical industry.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[10]

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-15 mg) is placed into the DVS instrument's microbalance.[3]

-

Drying: The sample is initially dried to establish a baseline mass. This is often achieved by exposing it to 0% RH until mass equilibrium is reached.

-

Sorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next RH level.

-

Desorption Isotherm: Following the sorption phase, the RH is decreased in a similar stepwise fashion back to 0% RH to generate the desorption curve.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity, the presence of hysteresis, and any phase transitions can be determined from this plot.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of bound water and the thermal stability of hydrated forms.

Methodology:

-

Sample Preparation: A known mass of this compound is placed in a TGA crucible.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: The resulting TGA curve shows mass loss at specific temperatures. For a hydrated sample, a mass loss step at temperatures above 100°C would indicate the loss of bound water. This can be used to quantify the stoichiometry of the hydrate.

Karl Fischer Titration

This is a classic titration method to determine the water content of a sample. It is highly specific to water and can detect both free and bound water.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable anhydrous solvent.

-

Titration: The sample solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

-

Endpoint Detection: The endpoint of the titration is typically detected electrochemically.

-

Calculation: The amount of water in the original sample is calculated based on the volume of titrant used.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow for assessing the hygroscopic nature of a compound like this compound and the typical workflow of a DVS experiment.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. web.mit.edu [web.mit.edu]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. [PDF] A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols | Semantic Scholar [semanticscholar.org]

- 5. This compound | C4CaF6O4 | CID 9965175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 7. Dynamic vapor sorption (DVS) | Norlab [norlab.com]

- 8. researchgate.net [researchgate.net]

- 9. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 10. mt.com [mt.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Calcium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of calcium trifluoroacetate (B77799), Ca(CF3COO)2. It details the characteristic vibrational modes of the molecule, offers standardized experimental protocols for spectral acquisition, and presents the information in a clear, accessible format for researchers and professionals in the field.

Introduction to the Infrared Spectroscopy of Calcium Trifluoroacetate

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to this compound, a salt with applications in various chemical syntheses, IR spectroscopy provides a unique spectral fingerprint. This fingerprint arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the trifluoroacetate anion (CF3COO-) and its interaction with the calcium cation (Ca2+). The presence of water of hydration in the common monohydrate form, Ca(CF3COO)2·H2O, also gives rise to distinct spectral features.

The infrared spectrum of this compound is characterized by strong absorption bands originating from the vibrations of the carboxylate group (COO-) and the trifluoromethyl group (CF3). The positions of these bands can provide insights into the coordination environment of the carboxylate group with the calcium ion.

Characteristic Infrared Absorption Data

The principal vibrational frequencies for this compound are summarized in the table below. These assignments are based on the characteristic absorption regions for trifluoroacetate salts and related compounds. The exact peak positions may vary slightly depending on the physical state of the sample (e.g., solid, in solution) and the degree of hydration.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment Description |

| ~3683 | ν(OH) | O-H stretching vibration of the water of hydration. This sharp peak is characteristic of non-hydrogen-bonded or weakly hydrogen-bonded water molecules. |

| 3500 - 3300 | ν(OH) | Broad O-H stretching vibration from intramolecular hydrogen bonds involving the water of hydration.[1] |

| 1800 - 1200 | νas(COO), νs(COO), ν(CF3) | Strongly pronounced symmetric and asymmetric absorption bands of the COO and CF3 groups are found in this region.[1] |

| ~1680 - 1650 | νas(COO) | Asymmetric stretching of the carboxylate group. The position of this band is sensitive to the coordination mode of the carboxylate to the metal ion. |

| ~1450 - 1400 | νs(COO) | Symmetric stretching of the carboxylate group. |

| ~1200 - 1100 | νas(CF3) | Asymmetric stretching of the C-F bonds in the trifluoromethyl group. |

| ~850 - 800 | ν(C-C) | C-C stretching vibration. |

| ~780 | δ(COO) | Scissoring or bending vibration of the carboxylate group. |

| ~720 | δs(CF3) | Symmetric deformation (umbrella mode) of the trifluoromethyl group. |

Experimental Protocols

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

ATR Accessory: A single-bounce diamond ATR accessory.

-

Sample: High-purity this compound powder.

-

Consumables: Spatula, isopropanol (B130326) or ethanol (B145695) for cleaning, and lint-free wipes.

3.2. Sample Preparation

For solid samples like this compound, minimal preparation is required when using an ATR-FTIR setup.

-

Ensure the this compound sample is in a fine powder form to ensure good contact with the ATR crystal. If necessary, gently grind the sample using an agate mortar and pestle.

-

No further sample preparation, such as the creation of KBr pellets, is necessary.

3.3. Spectral Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol or ethanol, followed by a dry lint-free tissue.

-

Record a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO2, H2O vapor) and instrumental contributions.

-

-

Sample Spectrum:

-

Place a small amount of the powdered this compound onto the center of the diamond ATR crystal.

-

Use the pressure arm of the ATR accessory to apply consistent and even pressure to the sample, ensuring intimate contact with the crystal.

-

Record the sample spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

3.4. Instrument Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added to improve the signal-to-noise ratio)

-

Apodization: Happ-Genzel

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for obtaining the FTIR spectrum of this compound.

4.2. Molecular Vibrations and IR Absorption

The diagram below illustrates the logical relationship between the molecular vibrations of the trifluoroacetate anion and the resulting infrared absorption spectrum.

References

Methodological & Application

Application Notes and Protocols: Calcium Trifluoroacetate as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium trifluoroacetate (B77799), Ca(CF₃COO)₂, is an effective and versatile Lewis acid catalyst for a variety of organic transformations. Its utility stems from the electron-withdrawing nature of the trifluoroacetate groups, which enhances the Lewis acidity of the calcium center. This property, combined with the general characteristics of calcium salts such as low toxicity, cost-effectiveness, and environmental benignity, makes calcium trifluoroacetate an attractive catalyst in organic synthesis. These application notes provide an overview of its use in the Biginelli reaction, a key multicomponent reaction for the synthesis of pharmaceutically relevant dihydropyrimidinones (DHPMs).

Key Applications: The Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds. Lewis acid catalysis is crucial for promoting this reaction, and this compound is a highly suitable catalyst for this purpose.

The proposed role of the Lewis acid catalyst, such as this compound, is to activate the aldehyde carbonyl group, facilitating the initial condensation with urea to form an N-acyliminium ion intermediate. This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.

Quantitative Data

The following table summarizes the representative yields and reaction times for the Biginelli reaction catalyzed by a calcium-based Lewis acid with various aromatic aldehydes. The data presented here is based on reactions catalyzed by calcium nitrate (B79036) tetrahydrate, a comparable calcium-based Lewis acid, and is expected to be similar for reactions catalyzed by this compound under optimized conditions.

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 30 | 92 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 45 | 95 |

| 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 35 | 90 |

| 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 88 |

| 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 50 | 85 |

| 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 60 | 82 |

Experimental Protocols

General Protocol for the this compound-Catalyzed Biginelli Reaction:

This protocol is a representative procedure for the synthesis of dihydropyrimidinones using this compound as a catalyst.

Materials:

-

Aldehyde (1.0 mmol)

-

Ethyl acetoacetate (B1235776) (1.0 mmol)

-

Urea (1.5 mmol)

-

This compound (10 mol%)

-

Ethanol (B145695) (5 mL)

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol, 10 mol%).

-

Add ethanol (5 mL) to the flask.

-

Attach a reflux condenser and place the flask in a heating mantle or oil bath.

-

Stir the reaction mixture vigorously and heat to reflux (approximately 78 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 30-60 minutes, as indicated by TLC), remove the heat source and allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL) with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

-

Dry the purified product under vacuum.

Visualizations

Caption: Proposed mechanism of the Lewis acid-catalyzed Biginelli reaction.

Caption: General experimental workflow for the Biginelli synthesis.

References

Application Notes and Protocols: Calcium Trifluoroacetate-Catalyzed Epoxide Ring-Opening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with nucleophiles is a fundamental transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. In particular, the aminolysis of epoxides to generate β-amino alcohols is of significant interest, as this structural motif is a key component in a wide array of pharmaceuticals, natural products, and chiral ligands. Lewis acid catalysis has emerged as a powerful tool to facilitate this reaction, enhancing both reaction rates and selectivity. Among the various Lewis acids, calcium salts bearing weakly coordinating anions, such as calcium trifluoroacetate (B77799) [Ca(O₂CCF₃)₂], have garnered attention as mild, efficient, and environmentally benign catalysts.

This document provides a detailed overview of the mechanism, applications, and experimental protocols for the use of calcium trifluoroacetate in the ring-opening of epoxides with amines.

Mechanism of Action

The ring-opening of epoxides with amines catalyzed by this compound proceeds through a Lewis acid-activated S(_N)2-type mechanism. The key steps are as follows:

-

Activation of the Epoxide: The Lewis acidic calcium ion coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This activation enhances the leaving group ability of the oxygen atom.

-

Nucleophilic Attack: The amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the activated epoxide. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom, leading to high regioselectivity.

-

Ring-Opening and Proton Transfer: The nucleophilic attack proceeds via a backside attack, resulting in the inversion of stereochemistry at the attacked carbon center. This concerted attack leads to the opening of the strained three-membered ring and the formation of a calcium alkoxide intermediate. Subsequent proton transfer, typically from another amine molecule or during aqueous workup, liberates the β-amino alcohol product and regenerates the active catalytic species.

The overall reaction is characterized by its high regio- and stereoselectivity, providing a reliable method for the synthesis of specific β-amino alcohol isomers.

Caption: Proposed mechanism for the this compound-catalyzed epoxide ring-opening.

Data Presentation

Table 1: Aminolysis of Glycidyl Phenyl Ether with Various Amines

| Entry | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Isopropylamine | 10 | 0.5 | 98 |

| 2 | Diethylamine | 10 | 0.5 | 95 |

| 3 | Dibenzylamine | 25 | 2 | 97 |

| 4 | Aniline | 50 | 24 | 68 |

| 5 | 4-Methoxy-aniline | 50 | 24 | 82 |

Reaction conditions: Equimolar amounts of epoxide and amine, Ca(OTf)₂ as catalyst, room temperature.

Table 2: Aminolysis of Various Epoxides with Isopropylamine

| Entry | Epoxide | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 1,2-Epoxyhexane | 10 | 0.5 | 96 |

| 2 | Cyclohexene oxide | 10 | 1 | 98 |

| 3 | Styrene (B11656) oxide | 25 | 1 | 95 |

| 4 | (R)-Glycidyl butyrate | 25 | 1 | 98 |

Reaction conditions: Equimolar amounts of epoxide and isopropylamine, Ca(OTf)₂ as catalyst, room temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Catalyst

This protocol describes the synthesis of this compound from calcium carbonate and trifluoroacetic acid.

Materials:

-

Calcium carbonate (CaCO₃)

-

Trifluoroacetic acid (CF₃COOH)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend calcium carbonate (1.0 eq) in a minimal amount of deionized water.

-

Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirring suspension at room temperature. Caution: Carbon dioxide gas will evolve. Ensure adequate ventilation.

-

Continue stirring the mixture at room temperature for 2-3 hours, or until the gas evolution ceases and the solid has completely dissolved.

-

Remove the water and any excess trifluoroacetic acid under reduced pressure using a rotary evaporator.

-

Dry the resulting white solid under high vacuum to obtain this compound. The catalyst can be used without further purification.

Protocol 2: General Procedure for the Aminolysis of Epoxides

This protocol provides a general method for the this compound-catalyzed ring-opening of epoxides with amines under solvent-free conditions.[1]

Materials:

-

Epoxide (e.g., styrene oxide)

-

Amine (e.g., aniline)

-

This compound

-

Small reaction vial or flask

-

Magnetic stirrer and stir bar

-

TLC plates for reaction monitoring

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

To a clean, dry reaction vial containing a magnetic stir bar, add the epoxide (1.0 mmol, 1.0 eq) and the amine (1.0 mmol, 1.0 eq).

-

Add this compound (0.05 mmol, 5 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (as indicated by the disappearance of the limiting reagent), the reaction mixture can be directly purified by column chromatography on silica gel.

-

Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired β-amino alcohol.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield the purified β-amino alcohol.

-

Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Caption: General workflow for the aminolysis of epoxides using this compound.

Conclusion

This compound is a highly effective, mild, and convenient catalyst for the ring-opening of epoxides with amines. The reaction proceeds with high efficiency and selectivity under often solvent-free conditions, making it an attractive method for the synthesis of β-amino alcohols in both academic and industrial settings. The straightforward preparation of the catalyst and the simple experimental procedure further enhance its utility in organic synthesis and drug development.

References

Application Notes and Protocols: Calcium Trifluoroacetate as a Catalyst in Solvent-Free Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of sustainable and efficient chemical synthesis, solvent-free reactions have emerged as a cornerstone of green chemistry. By eliminating volatile organic solvents, these methods reduce environmental impact, enhance reaction rates, and often simplify product isolation. Calcium trifluoroacetate (B77799), Ca(CF3COO)2, is a cost-effective, and versatile Lewis acid catalyst that has demonstrated remarkable efficacy in promoting a variety of organic transformations under solvent-free conditions. Its ease of handling and preparation make it an attractive alternative to more hazardous or expensive catalysts.

This document provides detailed application notes and experimental protocols for the use of calcium trifluoroacetate in two key solvent-free reactions: the ring-opening of epoxides with amines to synthesize valuable β-aminoalcohols, and the chemo- and regio-selective enamination of β-dicarbonyl compounds.

Core Applications

Synthesis of β-Aminoalcohols via Ring-Opening of Epoxides

The ring-opening of epoxides with amines is a fundamental transformation in organic synthesis, providing access to β-aminoalcohols, which are crucial building blocks for pharmaceuticals and other biologically active molecules. This compound efficiently catalyzes this reaction with high regioselectivity under solvent-free conditions, affording excellent yields of the desired products.[1]

Quantitative Data Summary